Angelicide

Description

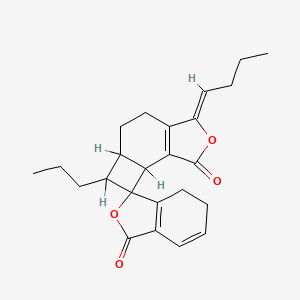

Structure

3D Structure

Properties

IUPAC Name |

(3'Z)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSOMZQRYGBSKN-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Biosynthetic Pathways of Angelicide

Methodologies for Extraction and Isolation from Natural Sources

The extraction and isolation of angelicide from natural sources, primarily the roots of Angelica species, involve various techniques aimed at separating the compound from the complex plant matrix. Common solvents used for extraction include chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. chemfaces.com Methanol (B129727) and ethanol (B145695) are also frequently employed, particularly for the extraction of coumarins and furanocoumarins, which are related compounds found in Angelica. e-lactancia.orgjfda-online.com

Different extraction methods have been explored to optimize the yield of compounds from Angelica. These include traditional methods like maceration and percolation, as well as more modern techniques such as sonication extraction (SE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), hydrodistillation (HD), and decoction (DC). nih.govmdpi.com Studies comparing these methods for extracting compounds like coniferyl ferulate and ligustilide (B1675387) from Angelica sinensis have shown that PLE and SE generally provide higher extraction efficiencies compared to SFE, HD, and DC. mdpi.com For furanocoumarins from Archangelica officinalis, accelerated solvent extraction (ASE) with methanol or petroleum ether has shown high yields. jfda-online.comresearchgate.net

Following extraction, isolation of angelicide typically involves chromatographic techniques. Bioactivity-guided fractionation, for instance, has been used to isolate active compounds from Angelica archangelica extracts. acs.orgnih.gov

Spectroscopic and Chromatographic Approaches to Angelicide Identification

The identification and characterization of angelicide rely on a combination of spectroscopic and chromatographic methods. High-performance liquid chromatography (HPLC) is a widely used technique for separating and analyzing the chemical constituents of Angelica extracts, including angelicide. chemfaces.commdpi.comnih.gov HPLC coupled with diode array detection (DAD) and mass spectrometry (MS), or HPLC-ESI-MS/MS, allows for the simultaneous determination and identification of multiple components. nih.govmdpi.comresearchgate.net

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of angelicide, aiding in its identification. phytopurify.comchromatographytoday.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used for the structural elucidation of isolated compounds, providing detailed information about the arrangement of atoms within the molecule. phytopurify.comnumberanalytics.com The combination of chromatographic separation with spectroscopic detection, such as LC-NMR and GC-MS, offers enhanced capabilities for comprehensive analysis of complex mixtures and identification of compounds like angelicide. numberanalytics.com

Chromatographic fingerprinting, often utilizing HPLC, is employed to assess the consistency and quality of Angelica samples and derived products by generating characteristic patterns of their chemical constituents. nih.gov

Biosynthetic Precursors and Pathways in Angelica Genera

While the specific biosynthetic pathway leading directly to angelicide is not extensively detailed in the provided search results, information on the biosynthesis of related compounds, such as phthalides and furanocoumarins, in Angelica species is available. Phthalides, including dimeric forms like angelicide, are significant secondary metabolites in Angelica sinensis and Angelica gigas. chemfaces.comnih.govresearchgate.net

The biosynthesis of some active compounds in Angelica sinensis, such as ferulic acid and coumarins, is linked to the phenylpropanoid pathway, which starts from phenylalanine. maxapress.commdpi.com Enzymes like phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) are involved in this pathway. maxapress.commdpi.com Dimeric phthalides like angelicide are thought to be derived through cycloaddition reactions of various phthalide (B148349) monomers, sometimes with further modifications like oxidation or ring cleavage. nih.gov

Research is ongoing to understand the enzymes and genetic factors involved in the biosynthesis of these compounds in Angelica. researchgate.netmaxapress.com

In Vitro Production and Biotransformation Studies in Plant Cell Cultures

Plant cell culture techniques offer an alternative approach for the production of secondary metabolites found in Angelica, including angelicide. chemfaces.comtargetmol.comd-nb.info In vitro studies using cell cultures of Angelica gigas and Angelica sinensis have been conducted to explore the feasibility of producing these compounds in a controlled environment. chemfaces.comtargetmol.comtci-thaijo.orgmoph.go.th Plant cell culture can be a self-sufficient method for producing secondary metabolites, independent of geographical or seasonal variations. d-nb.info

Biotransformation studies in plant cell cultures involve the conversion of precursor molecules into desired secondary metabolites. This approach can potentially be used to enhance the production of specific compounds like angelicide.

Optimization of Secondary Metabolite Production through Culture Conditions

Optimizing culture conditions is crucial for enhancing the production of secondary metabolites in plant cell cultures. chemfaces.comd-nb.info Factors such as hormone levels in the culture medium can influence the accumulation of various secondary metabolites in Angelica gigas cell cultures. chemfaces.comtargetmol.com

Studies have shown that a two-stage culture process can be a good system for secondary metabolite production in Angelica gigas cell culture. chemfaces.comtargetmol.com This involves altering hormone conditions to favor biomass growth in the first stage and then shifting to conditions that promote the production of secondary metabolites in the second stage. chemfaces.comtargetmol.com

Other strategies for enhancing secondary metabolite production in plant cell cultures include elicitation (using biotic or abiotic factors to stimulate defense mechanisms), optimization of media composition and culture environments, feeding of nutrients and precursors, permeabilization, and immobilization methods. d-nb.infomdpi.com These approaches aim to improve the yield and productivity of valuable compounds like angelicide in in vitro systems.

Structure Activity Relationship Sar and Structural Modifications of Angelicide

Theoretical Frameworks and Methodologies for SAR Elucidation

The elucidation of SAR is a cornerstone of medicinal chemistry and drug discovery. It provides a rational basis for optimizing the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. The process typically begins with the identification of a "hit" compound, often from natural sources or high-throughput screening, that exhibits a desired biological activity.

Several theoretical frameworks and methodologies are employed to unravel the complex relationship between a molecule's structure and its activity:

Quantitative Structure-Activity Relationship (QSAR): This approach involves the development of mathematical models that correlate variations in the chemical structure of a series of compounds with their biological activity. By quantifying physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, QSAR models can predict the activity of novel, unsynthesized analogs.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. These models are generated by superimposing a set of active molecules and identifying the common features responsible for their activity. Pharmacophore models serve as valuable templates for designing new molecules with similar or improved activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. By simulating the interaction between a ligand and its receptor, molecular docking can provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Identification of Pharmacophoric Elements and Key Functional Groups

A critical step in SAR analysis is the identification of the pharmacophoric elements and key functional groups within a molecule that are essential for its biological activity. This is often achieved through systematic structural modifications of the lead compound.

Key functional groups that are commonly investigated for their role in biological activity include:

Hydrogen Bond Donors and Acceptors: Groups such as hydroxyls (-OH), amines (-NH2), and carbonyls (C=O) can form crucial hydrogen bonds with the biological target, significantly contributing to binding affinity.

Ionizable Groups: Carboxylic acids (-COOH) and amines can exist in charged states at physiological pH, enabling ionic interactions with the target.

By synthesizing and testing a series of analogs where these functional groups are modified, removed, or repositioned, researchers can map out the essential features of the pharmacophore.

Comparative SAR Analysis with Related Phthalides and Analogs

If "Angelicide" were a phthalide (B148349), a class of compounds characterized by a fused benzene (B151609) and γ-lactone ring system, a comparative SAR analysis with known phthalides and their analogs would be a crucial step. This would involve comparing the structural features and biological activities of the new compound with those of well-characterized phthalides to identify common SAR trends and potential mechanisms of action.

Rational Design and Synthetic Strategies for Angelicide Derivatives

The insights gained from SAR studies provide the foundation for the rational design of novel derivatives with improved properties. This process involves making targeted structural modifications to the lead compound to enhance its potency, selectivity, and drug-like properties.

Synthetic strategies for creating these derivatives would depend on the core scaffold of the molecule. For a hypothetical phthalide structure, common synthetic approaches might include:

Functionalization of the Aromatic Ring: Introducing or modifying substituents on the benzene ring to probe electronic and steric effects.

Modification of the Lactone Ring: Altering the lactone ring to improve stability or introduce new interaction points.

Synthesis of Analogs with Different Scaffolds: Replacing the phthalide core with other bicyclic systems to explore new chemical space.

The designed derivatives would then be synthesized and subjected to biological testing, and the resulting data would be used to refine the SAR models in an iterative process of drug optimization.

Molecular and Cellular Mechanisms of Angelicide Action

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are crucial for regulating diverse cellular functions. Research indicates that Angelicide and extracts containing it can modulate several key signaling networks, influencing cellular responses.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, are central to cellular responses to various extracellular stimuli, regulating processes such as proliferation, differentiation, and apoptosis. Studies on Angelica sinensis extracts, which contain Angelicide, have demonstrated an influence on these cascades. An ethyl acetate (B1210297) fraction from Angelica sinensis was shown to inhibit the activation of ERK1/2, p38, and JNK induced by IL-1β in rheumatoid synovial fibroblasts researchgate.net. This suggests that components within this fraction, potentially including Angelicide, can interfere with inflammatory signaling mediated by these MAPK pathways.

Impact on PI3K/AKT/mTOR Signaling Network

The PI3K/AKT/mTOR signaling network is a critical pathway involved in regulating cell growth, survival, metabolism, and proliferation wikipedia.orgoncotarget.comnih.gov. While direct studies specifically on isolated Angelicide's impact on this network are limited in the provided search results, research on Angelica sinensis extracts suggests a connection. Angelica sinensis has been shown to promote myotube hypertrophy through the activation of the PI3K/Akt/mTOR pathway nih.gov. Angelicide is listed as a constituent of Angelica sinensis roots nih.gov. Additionally, the PI3K-Akt pathway is implicated in the effects of a traditional Chinese medicine capsule containing Angelicide, which regulates genes related to cell growth and inhibits apoptosis researchgate.net. The PI3K/Akt/mTOR pathway is known to play a role in both cell proliferation and apoptosis wikipedia.orggenome.jp.

Involvement in YAP Signaling Pathway Modulation

The YAP (Yes-associated protein) signaling pathway, a key component of the Hippo pathway, plays a significant role in organ size control, tissue regeneration, and cancer development. Research on Angelicin, a compound structurally related to Angelicide and also found in Angelica species, indicates its ability to modulate YAP signaling. Angelicin has been reported to impede the progression of glioblastoma via the inactivation of the YAP signaling pathway abmole.comnih.gov. While these findings are specifically for Angelicin, they suggest a potential for related phthalides like Angelicide to also influence this pathway, given their common botanical source and structural similarities.

Influence on NF-κB Pathway Activation

The NF-κB (Nuclear Factor-kappa B) pathway is a crucial regulator of immune responses, inflammation, and cell survival wikipedia.orgresearchgate.net. Activation of NF-κB can lead to the transcription of pro-inflammatory genes genome.jpwikipedia.org. Studies investigating Angelica sinensis extracts containing Angelicide have indicated an influence on NF-κB activation. An ethyl acetate fraction from Angelica sinensis was found to inhibit the activation of NF-κB induced by IL-1β in rheumatoid synovial fibroblasts researchgate.net. This suggests that Angelicide, as a component of this extract, may contribute to its anti-inflammatory effects by suppressing NF-κB signaling. Another related compound, Riligustilide, has also been shown to inhibit the NF-κB signaling pathway .

Cellular Event Regulation

Beyond modulating signaling pathways, Angelicide has been shown to directly influence key cellular events, particularly those related to cell cycle progression and programmed cell death.

Effects on Cell Proliferation and Apoptosis Pathways

Cell proliferation and apoptosis are tightly regulated processes essential for tissue homeostasis. Dysregulation of these events is implicated in various diseases, including cancer wikipedia.org. Angelicide has been investigated for its effects on these processes, particularly in cancer cells. Studies have indicated that Angelicide can affect cell proliferation, cell cycle, and apoptosis in various cancer cell lines, including HeLa cells, cervical cancer cells, and gastric cancer cells researchgate.net. While the precise mechanisms by which Angelicide exerts these effects can involve the modulation of the signaling pathways mentioned above, the direct outcome on cell fate has been observed. For instance, the PI3K-Akt-dependent pathway, potentially influenced by Angelicide-containing extracts, is known to participate in the regulation of cell proliferation and apoptosis genome.jp. Furthermore, a traditional Chinese medicine preparation containing Angelicide has been shown to regulate genes related to cell growth and inhibit apoptosis researchgate.net.

Here is a summary of some research findings related to the effects of Angelica sinensis extracts (containing Angelicide) and related compounds on cellular pathways:

| Compound/Extract | Target Pathway/Event | Observed Effect | Cell Type/Model | Source |

| Ethyl acetate fraction (A. sinensis) | MAPK (ERK1/2, p38, JNK) | Inhibition of activation | Rheumatoid synovial fibroblasts | researchgate.net |

| Ethyl acetate fraction (A. sinensis) | NF-κB | Inhibition of activation | Rheumatoid synovial fibroblasts | researchgate.net |

| Angelica sinensis extract | PI3K/Akt/mTOR | Activation, promotion of hypertrophy | Myotubes (C2C12 cells) | nih.gov |

| Angelicin | YAP signaling | Inactivation, impediment of glioblastoma progression | Glioblastoma cells | abmole.comnih.gov |

| Angelicide | Cell proliferation, cell cycle, apoptosis | Effects observed | HeLa, cervical cancer, gastric cancer cells | researchgate.net |

| Qijiao Shengbai Capsule (contains Angelicide) | Cell growth, apoptosis | Regulation of genes, inhibition of apoptosis | Leukopenia murine model | researchgate.net |

| Riligustilide | NF-κB signaling | Inhibition | Not specified in snippet | |

| Riligustilide | Cell cycle (G1/S arrest), apoptosis | Induction | HCT-8 cells |

Inhibition of Cell Migration

While the provided search results mention the inhibition of cell migration by other compounds found in Angelica sinensis, such as Angelicin and ferulic acid abmole.compaperpublications.org, specific detailed research findings solely on Angelicide's mechanism of inhibiting cell migration were not prominently found within the search results. Some results broadly mention Angelicide as an active compound from Angelica sinensis which is known for various activities including effects on cell growth and migration abmole.com.

Mechanisms of Anti-inflammatory Response

Components of Angelica sinensis, including Angelicide, have been associated with anti-inflammatory effects. The anti-inflammatory properties of Angelica sinensis may involve the inhibition of thromboxane (B8750289) A2 formation and prostaglandin (B15479496) E2 production. darwin-nutrition.fr Additionally, in vitro studies have shown that angelica polysaccharide inhibits pro-inflammatory cytokine accumulation and release. darwin-nutrition.fr While Angelicide is a constituent of Angelica sinensis known for anti-inflammatory substances, the exact components and their specific mechanisms within the plant extract are still under investigation. nih.gov Studies on a related extract (EAAS) from Angelica sinensis have shown inhibition of IL-1β-induced inflammatory reactions in rheumatoid synovial fibroblasts by inhibiting the activation of NF-κB and phosphorylation of MAPK pathways, and reducing the expression of COX-2 and production of PGE2. nih.gov Angelicide is listed as one of the main chemical constituents of Angelica roots that contain anti-inflammatory substances. nih.gov

Mechanisms of Antioxidant Activity (e.g., Nitric Oxide Inhibition, Free Radical Scavenging)

Angelicide is present in Angelica roots, which have demonstrated antioxidant effects. nih.govresearchgate.net Antioxidant activity can involve mechanisms such as the inhibition of nitric oxide (NO) production and free radical scavenging. Studies on extracts containing Angelicide, such as Naoxintong (NXT), have shown the ability to inhibit the expression of NO. tandfonline.comresearchgate.netnih.gov Specifically, NXT could significantly inhibit the expression of NO in cells with an IC₅₀ value of 0.1094 μg/mL. nih.gov While Angelicide is identified as a component within these extracts, the specific contribution and detailed mechanism of Angelicide itself to NO inhibition and free radical scavenging are often discussed in the context of the broader extract's activity. tandfonline.comresearchgate.netnih.gov Angelica acutiloba root ethanol (B145695) extract (AAEE), which contains Angelicide, has shown antioxidant activity, including electron donating ability, ABTS radical scavenging ability, and SOD-like activity. nih.govscispace.com

Molecular Target Identification and Ligand-Receptor Interactions

Research has begun to identify potential molecular targets for Angelicide, particularly through computational methods like molecular docking.

Investigation of Protein Targets (e.g., ACE2 Receptor, Mpro)

Molecular docking studies have indicated that Angelicide may interact with key proteins involved in viral processes, such as the ACE2 receptor and the viral main protease (Mpro), also known as 3CLpro. maxapress.comresearchgate.netosf.ioresearchgate.netmedicinman.czresearchgate.net In silico screening of compounds, including Angelicide, against ACE2 receptor and Mpro has shown that Angelicide can directly bind to both targets, suggesting potential for therapeutic intervention, such as in the context of SARS-CoV-2 treatment. maxapress.comresearchgate.netosf.ioresearchgate.netmedicinman.czresearchgate.net Angelicide was identified as one of ten antiviral components that showed the ability to bind to both ACE2 receptor and Mpro in a docking study screening 169 compounds. maxapress.comresearchgate.netresearchgate.net The binding affinities were not explicitly detailed for Angelicide alone in the provided snippets, but the compound was included in a list of those exhibiting good binding affinities (< -9 kcal/mol) for the ACE2 receptor. osf.io

Enzyme Modulation (e.g., Elastase, MMPs)

Angelica roots, which contain Angelicide, have been investigated for their effects on enzymes involved in tissue remodeling and degradation, such as elastase and matrix metalloproteinases (MMPs). Angelica acutiloba root ethanol extract (AAEE) has been shown to inhibit elastase activity in both cell-free and cell-based assays. nih.govscispace.com AAEE also demonstrated inhibition of collagenase activity and reduced the activity of MMP-2 in human dermal fibroblasts. nih.gov Furthermore, studies on extracts containing Angelicide have indicated inhibitory effects on MMP-9. tandfonline.comnih.gov Naoxintong (NXT), an extract containing Angelicide, significantly inhibited the expression of MMP-9 in cells with an IC₅₀ value of 0.1182 μg/mL. nih.gov While these studies demonstrate the enzyme modulation capabilities of extracts containing Angelicide, further research is needed to isolate and confirm the direct inhibitory effects of Angelicide on these specific enzymes and to fully elucidate the underlying mechanisms.

In Vitro Pharmacological and Biological Investigations of Angelicide

Anticancer Potential in Cell Line Models

Angelicin has demonstrated significant antitumor activities, including antiproliferation, anti-metastasis, and the induction of apoptosis across various cancer cell lines. nih.govresearchgate.net Its mechanisms of action often involve inducing cell cycle arrest and apoptosis through various molecular pathways. nih.govfrontiersin.org

In vitro studies on the triple-negative breast cancer (TNBC) cell line MDA-MB-231 have elucidated the anticancer effects of angelicin. nih.gov Treatment with angelicin at a concentration of 100 µM was found to inhibit cell proliferation. nih.govresearchgate.net This effect is linked to the induction of G2/M phase cell cycle arrest, which is achieved by reducing the expression of cyclin B1 and cdc2 proteins while increasing the levels of p21 and p27. nih.govresearchgate.net

Furthermore, at a concentration of 150 µM, angelicin was observed to inhibit the migration and invasion of MDA-MB-231 cells. nih.govresearchgate.net This anti-metastatic potential is partly attributed to the downregulation of matrix metalloproteinase-2 (MMP-2) protein levels. nih.govresearchgate.net Notably, within the tested concentrations of 50, 100, and 150µM, angelicin did not show general cytotoxicity, suggesting a targeted effect on cancer cell progression rather than non-specific cell killing. nih.govresearchgate.net

Table 1: Effects of Angelicin on Triple-Negative Breast Cancer (TNBC) Cells

| Cell Line | Concentration | Observed Effect | Molecular Mechanism |

|---|---|---|---|

| MDA-MB-231 | 100 µM | Inhibition of cell proliferation; G2/M phase arrest | ↓ Cyclin B1, ↓ cdc2, ↑ p21, ↑ p27 |

Angelicin has been investigated for its effects on glioblastoma (GBM), a highly malignant form of brain tumor. nih.gov In vitro research demonstrates that angelicin inhibits the proliferation of glioblastoma cells by inducing cell cycle arrest in the G1 phase. nih.gov

The compound was also found to suppress the migration of GBM cells. nih.gov Mechanistically, these anticancer effects are linked to the inactivation of the YAP signaling pathway. nih.gov Angelicin downregulates the expression of YAP and β-catenin and reduces the localization of YAP within the nucleus. nih.gov Studies have shown that overexpression of YAP can partially counteract the inhibitory effects of angelicin on GBM cells, confirming the pathway's role. nih.gov

The antitumor activity of angelicin has been evaluated in human liver cancer cell lines, specifically HepG2 and Huh-7. nih.govnih.gov Angelicin inhibits the growth of these cells in both a concentration- and time-dependent manner. nih.gov Following a 48-hour treatment period, the half-maximal inhibitory concentration (IC50) values were determined to be 90±6.565 µM for HepG2 cells and 60±4.256 µM for Huh-7 cells. nih.gov

The primary mechanism for this growth inhibition is the induction of apoptosis. nih.govnih.gov Further investigation revealed that this apoptosis is mitochondria-dependent and involves the PI3K/AKT signaling pathway. nih.govnih.gov Angelicin treatment led to a dose-dependent reduction in the expression of PI3K and phosphorylated AKT proteins in both HepG2 and Huh-7 cells. frontiersin.org

Table 2: Cytotoxic Activity of Angelicin in Hepatic Carcinoma Cells

| Cell Line | Treatment Duration | IC50 Value | Primary Mechanism |

|---|---|---|---|

| HepG2 | 48 hours | 90 ± 6.565 µM | Mitochondria-dependent apoptosis |

In studies involving the human lung adenocarcinoma cell line A549, angelicin has been shown to suppress cell growth and migration. spandidos-publications.com The IC50 value for angelicin against A549 cells was observed to be approximately 50 µmol. spandidos-publications.com The compound induces apoptosis, evidenced by an increase in the expression of Bax, cleaved caspase-3, and cleaved caspase-9, alongside a decrease in Bcl-2 expression. spandidos-publications.com

Angelicin also causes cell cycle arrest at the G2/M phase in A549 cells. frontiersin.orgspandidos-publications.com This is associated with the downregulation of proteins crucial for cell cycle progression, including cyclin B1, cyclin E1, and Cdc2. frontiersin.orgspandidos-publications.com Furthermore, angelicin inhibits cell migration by reducing the expression of MMP2 and MMP9 while increasing E-cadherin levels, suggesting an effect on the epithelial-mesenchymal transition process. frontiersin.orgspandidos-publications.com These effects may be regulated through the modulation of the ERK and JNK pathways. spandidos-publications.com

Anti-Inflammatory and Immunomodulatory Effects

Beyond its anticancer properties, angelicin exhibits anti-inflammatory and immunomodulatory activities by influencing the behavior of immune cells and the production of inflammatory signaling molecules. frontiersin.orgnih.gov

Angelicin has been shown to effectively modulate the response of various cell systems to inflammatory stimuli. frontiersin.orgresearchgate.net In lipopolysaccharide (LPS)-induced inflammation models, angelicin pre-treatment reduces the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org It also exerts a neuroprotective effect by inhibiting the production of nitric oxide (NO) in inflamed mouse BV2 microglia cells. researchgate.net

The compound's anti-inflammatory properties are linked to its ability to inhibit the MAPK and NF-κB signaling pathways. researchgate.net Specifically, angelicin inhibits the phosphorylation of IκB, p65, p38, and JNK. researchgate.net Furthermore, angelicin can regulate macrophage polarization, a key process in the inflammatory response. nih.gov It has been shown to repolarize pro-inflammatory M1 macrophages toward an anti-inflammatory M2 phenotype and protect the M2 phenotype in the presence of inflammatory stimuli. nih.gov This repolarization leads to the downregulation of inflammatory mediators, including Interleukin-1 beta (IL-1β) and TNF-α. nih.gov

Table 3: Anti-Inflammatory and Immunomodulatory Effects of Angelicin

| Cell System | Inflammatory Stimulus | Modulated Mediator(s) | Associated Pathway(s) |

|---|---|---|---|

| Murine Lungs | Lipopolysaccharide (LPS) | ↓ IL-6, ↓ TNF-α | NF-κB, MAPK |

| Mouse BV2 Microglia | Lipopolysaccharide (LPS) | ↓ Nitric Oxide (NO) | - |

Table of Mentioned Compounds

| Compound Name |

|---|

| Angelicin |

| β-catenin |

| Bax |

| Bcl-2 |

| cdc2 |

| Cyclin B1 |

| Cyclin E1 |

| E-cadherin |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Matrix metalloproteinase-2 (MMP-2) |

| Matrix metalloproteinase-9 (MMP-9) |

| Nitric Oxide (NO) |

| p21 |

| p27 |

Investigations in Periodontitis Models

Angelicin has been investigated for its potential therapeutic effects in the context of periodontitis, a chronic inflammatory disease affecting the tissues surrounding the teeth. In a mouse model of periodontitis, Angelicin was shown to significantly reduce alveolar bone loss and the associated inflammatory response. frontiersin.org The compound's efficacy in these models is linked to its ability to target key pathological mechanisms of the disease, including bacterial growth and host inflammatory responses. frontiersin.orgnih.gov

Antimicrobial and Antiviral Activities

Antibacterial Efficacy

The antibacterial properties of Angelicin have been specifically evaluated against Porphyromonas gingivalis (P. gingivalis), a primary pathogen associated with periodontitis. frontiersin.orgovid.com Studies demonstrate that Angelicin exerts a dose-dependent inhibitory effect on both the free-floating (planktonic) form of the bacterium and its more resilient biofilm structures. frontiersin.orgmedchemexpress.com

Research has quantified this inhibitory action, establishing key metrics for its antibacterial efficacy. frontiersin.org The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth, was determined to be 3.125 μg/mL for Angelicin against P. gingivalis. frontiersin.org Furthermore, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, was found to be 50 μg/mL. frontiersin.org When targeting the more complex biofilm, the 50% minimal biofilm reduction concentration (MBRC50) for Angelicin was 23.7 μg/mL. frontiersin.org

| Parameter | Concentration (μg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 3.125 |

| Minimum Bactericidal Concentration (MBC) | 50 |

| 50% Minimal Biofilm Reduction Concentration (MBRC50) | 23.7 |

| 50% Sesemile MIC (SMIC50) | 6.5 |

Antiviral Mechanisms

Angelicin has demonstrated antiviral activity against certain viruses, particularly gammaherpesviruses. nih.gov While specific research on its mechanisms against SARS-CoV-2 is not available, studies on other viruses provide insight into its mode of action. It has been shown to effectively inhibit the lytic replication of murine gammaherpesvirus 68 (MHV-68), Epstein-Barr virus (EBV), and Kaposi's sarcoma-associated herpesvirus (KSHV) in a dose-dependent manner. nih.gov

The primary antiviral mechanism identified is the inhibition of viral replication early in the infection cycle, occurring after the virus has entered the host cell. nih.gov Angelicin appears to suppress the expression of the Replication and Transcription Activator (RTA) gene, which is crucial for initiating the virus's lytic cycle. frontiersin.orgmedchemexpress.com By downregulating RTA, Angelicin subsequently prevents the expression of late-stage viral proteins, such as tegument and capsid proteins, thereby halting the production of new virus particles. frontiersin.org The half-maximal inhibitory concentration (IC50) of Angelicin's antiviral activity against MHV-68 was measured at 28.95 μM. nih.govmedchemexpress.com

Tissue Protective and Regenerative Activities

Osteogenesis Promotion

In addition to its antimicrobial and anti-inflammatory effects relevant to periodontitis, Angelicin has shown a direct capacity to promote bone formation, a critical aspect of tissue regeneration. nih.gov In vitro studies using human periodontal ligament cells (hPDLCs) have demonstrated that Angelicin possesses a significant osteogenesis-potentiating effect. frontiersin.orgmedchemexpress.com

The compound was found to enhance the activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation. frontiersin.orgkorea.ac.kr Furthermore, Angelicin up-regulated the expression of key osteogenic transcription factors and proteins. frontiersin.orgmedchemexpress.com This includes Runt-related transcription factor 2 (RUNX2), Distal-less homeobox 5 (DLX5), and Osteopontin (OPN), all of which are essential for the development and maturation of bone cells. frontiersin.orgnih.gov These findings highlight Angelicin's potential to actively support the regeneration of bone tissue lost due to periodontal disease. frontiersin.org

| Marker | Effect |

|---|---|

| Alkaline Phosphatase (ALP) Activity | Significantly Enhanced |

| Runt-related transcription factor 2 (RUNX2) | Up-regulated |

| Distal-less homeobox 5 (DLX5) | Up-regulated |

| Osteopontin (OPN) | Up-regulated |

Anti-Photoaging Mechanisms in Dermal Fibroblasts

There is currently no available research specifically investigating the anti-photoaging mechanisms of the isolated compound Angelicin in human dermal fibroblasts. Studies detailing its direct effects on collagen synthesis regulation or the inhibition of matrix metalloproteinases (MMPs) in the context of skin photoaging have not been identified.

Neuropharmacological Investigations and Serotonergic Activity

Initial neuropharmacological research has focused on the potential interaction of compounds from the plant Angelica sinensis, a known source of Angelicide, with the serotonergic system. The serotonergic system, which utilizes the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), is a key regulator of mood, sleep, appetite, and other neurological functions. Dysregulation of this system is implicated in various psychiatric disorders, making serotonin receptors and the serotonin transporter (SERT) significant targets for drug discovery.

A key study investigating the serotonergic activity of Angelica sinensis root extracts was guided by the compound's effects on the 5-HT7 receptor. acs.orgnih.gov This particular serotonin receptor subtype is involved in the regulation of circadian rhythms, mood, and cognitive processes. The investigation began with a methanol (B129727) extract of the dried roots, which demonstrated a significant inhibition of 59.0 ± 4.0% on the binding of [3H]LSD, a radiolabeled ligand, to the 5-HT7 receptor. acs.orgnih.gov This initial finding indicated the presence of compounds within the extract that have an affinity for this serotonin receptor subtype.

The bioassay-guided fractionation of the extract led to the isolation of twenty-one compounds. acs.orgnih.gov While Angelicide is a known dimeric phthalide (B148349) constituent of Angelica sinensis, the aforementioned study did not report the specific serotonergic activity of the isolated Angelicide compound. The research did, however, identify the serotonergic activity of other compounds isolated from the plant.

Currently, detailed in vitro pharmacological data, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for isolated Angelicide at various serotonin receptor subtypes or the serotonin transporter (SERT), are not available in the reviewed scientific literature. Therefore, a quantitative analysis of Angelicide's direct interaction with specific components of the serotonergic system cannot be provided at this time.

Further research is required to isolate Angelicide and perform comprehensive in vitro pharmacological and biological investigations to determine its specific neuropharmacological profile and serotonergic activity. Such studies would involve competitive radioligand binding assays and functional assays across a panel of serotonin receptor subtypes and the serotonin transporter to elucidate its potential as a modulator of the serotonergic system.

Advanced Analytical and Computational Approaches in Angelicide Research

Application of Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis

Advanced chromatographic and spectrometric techniques are crucial for the separation, identification, and quantification of Angelicide in various samples. High-performance liquid chromatography (HPLC), often coupled with diode array detection (DAD) or mass spectrometry (MS), is a widely used method. For instance, HPLC/DAD has been employed for the analysis of chemical constituents in Angelica sinensis, which can contain Angelicide and related compounds like diligustilide and levistolide A. nih.gov The use of specific chromatographic columns, such as reversed-phase C18, and optimized gradient elution programs with mobile phases containing solvents like water and acetonitrile, often with additives like formic acid, allows for effective separation of complex mixtures. nih.gov

Mass spectrometry provides highly sensitive detection and structural information. The fragmentation patterns observed in mass spectra (MS and MS2) are invaluable for confirming the identity of Angelicide and differentiating it from isomers or co-eluting compounds. nih.gov For example, characteristic ions at specific m/z values can be used for identification. nih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the simultaneous detection and quantification of multiple compounds, including Angelicide, in complex matrices. nih.gov This approach has been validated for parameters such as linearity, limits of detection and quantitation, stability, repeatability, precision, and recovery, demonstrating its reliability for quantitative analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) coupled with techniques like pressurized liquid extraction (PLE) has also been shown to be an effective method for analyzing components in Angelica species, providing a simple, rapid, and highly sensitive approach. researchgate.net

Interactive Table 1: Example Chromatographic Conditions for Angelicide Analysis (Illustrative Data)

| Parameter | Value |

| Column Type | Reversed-phase C18 |

| Column Dimensions | 150 mm x 2.1 mm, 2.6 µm |

| Flow Rate | 0.25 mL/min |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-3 min: 5-45% B; 3-15 min: 45-66% B; 15-23 min: 66-95% B; 23-25 min: 95% B nih.gov |

| Detection Wavelength | 270 nm nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 5 µL nih.gov |

Interactive Table 2: Illustrative Quantitative Analysis Data for Angelicide

| Sample Source | Angelicide Content (µg/g) | Analytical Method |

| Ligusticum striatum | [Data from research] | LC-MS/MS |

| Ligusticum chuanxiong | [Data from research] | HPLC-DAD |

| Angelica sinensis | [Data from research] | GC-MS/PLE |

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling play a significant role in understanding the potential biological mechanisms of Angelicide at a molecular level. These approaches utilize computer simulations to study molecular structures, properties, and interactions. tarosdiscovery.comkallipos.gr Techniques such as molecular docking can simulate the binding affinity and interaction modes of Angelicide with potential target proteins. This helps in predicting which biological targets Angelicide might interact with and provides insights into the possible mechanisms of action. nih.gov

Computational methods can also be used to predict various physicochemical properties of Angelicide, which are relevant to its behavior in biological systems, such as its lipophilicity (e.g., XLogP3). nih.gov Furthermore, molecular dynamics simulations can provide information about the dynamic behavior of Angelicide and its complexes with targets over time. anu.edu.au These computational studies can generate hypotheses about the biological effects of Angelicide, which can then be investigated through experimental methods. The application of these techniques aids in understanding how Angelicide might exert its effects by interacting with specific proteins or pathways. nih.gov

Integration of Omics Data for Comprehensive Biological Understanding

Integrating data from various omics platforms, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of Angelicide. While specific studies directly integrating omics data for Angelicide are not prominently detailed in the search results, the general principles of multi-omics integration are highly relevant to understanding the complex biological responses modulated by compounds like Angelicide found in medicinal plants. metabolon.comufz.denih.gov

Multi-omics data integration allows researchers to explore the interplay between different molecular layers (genes, proteins, metabolites) in response to a compound. nih.gov By analyzing changes in gene expression, protein abundance, and metabolite profiles, researchers can gain a holistic view of the biological pathways and networks affected by Angelicide. ufz.de This integrated approach can reveal complex molecular mechanisms that might not be apparent from studying a single omics layer in isolation. nih.gov Tools and methods have been developed for multi-omics data integration, enabling researchers to identify key molecular signatures and understand the system-level effects of compounds. metabolon.commixomics.org

Interactive Table 3: Illustrative Omics Data Integration (Conceptual)

| Omics Layer | Data Type | Potential Insights Related to Angelicide |

| Transcriptomics | mRNA expression levels | Changes in gene activity |

| Proteomics | Protein abundance | Alterations in protein levels and function |

| Metabolomics | Metabolite profiles | Changes in metabolic pathways |

Network Pharmacology Approaches for Multi-Target Interactions

Network pharmacology is an important approach for studying the multi-target interactions of compounds like Angelicide, particularly when they are derived from traditional medicinal sources which often contain multiple bioactive constituents. nih.govscilit.com This method views the biological system as a network of interconnected genes, proteins, and pathways. nih.gov By analyzing the interactions between a compound and multiple targets within this network, network pharmacology can elucidate the complex mechanisms underlying its effects. nih.govscilit.com

In the context of Angelicide, network pharmacology can help identify potential therapeutic targets and signaling pathways modulated by the compound. nih.gov Studies using network pharmacology have explored the effects of related compounds from Angelica species, analyzing protein-protein interaction (PPI) networks and performing enrichment analyses (GO and KEGG) to identify key targets and pathways. nih.gov This approach can predict how Angelicide might influence various biological processes by acting on multiple nodes within the biological network. nih.gov Molecular docking is often integrated with network pharmacology to validate the binding interactions between the compound and the predicted targets. nih.gov This integrated strategy provides a more comprehensive understanding of the pharmacological actions of Angelicide, considering its potential to interact with multiple biological components simultaneously. nih.gov

Interactive Table 4: Illustrative Network Pharmacology Findings (Conceptual)

| Predicted Target Protein | Associated Pathway | Potential Interaction Type |

| [Protein 1] | [Pathway A] | Binding/Modulation |

| [Protein 2] | [Pathway B] | Binding/Modulation |

| [Protein 3] | [Pathway A/C] | Binding/Modulation |

Future Directions and Research Gaps in Angelicide Studies

Exploration of Undiscovered Biological Activities

While Angelicide is known to be present in plants used in traditional medicine, a comprehensive understanding of its full spectrum of biological activities is still lacking. Research into the extracts of plants containing Angelicide, such as Angelica sinensis, has indicated various potential effects, including anti-angiogenesis activity and neuroprotective effects attributed to phthalides. nih.govresearchgate.net However, the specific contributions and potential undiscovered activities of isolated Angelicide require further investigation. Future studies could employ high-throughput screening assays and in vivo models, such as zebrafish, which are suitable for screening neurospecific compounds and studying angiogenesis, to identify novel biological effects of Angelicide. researchgate.net Exploring its interactions with a wider range of biological targets beyond those currently speculated could reveal new therapeutic potentials.

Deeper Elucidation of Molecular Mechanisms through Systems Biology

Understanding the precise molecular mechanisms by which Angelicide exerts its effects is crucial for assessing its therapeutic potential and identifying potential off-target effects. Current knowledge regarding the mode of action of phthalides, including Angelicide, is limited. usda.gov Systems biology approaches, which integrate data from various levels of biological organization such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how Angelicide interacts with cellular networks. ethz.chnih.gov Utilizing computational modeling and bioinformatics tools in conjunction with experimental data can help to identify key pathways, protein targets, and regulatory networks modulated by Angelicide. ethz.chnih.govwestlake.edu.cn This could involve studying its effects on gene expression, protein-protein interactions, and metabolic fluxes to build a comprehensive picture of its cellular impact.

Advancements in Synthetic Biology for Sustainable Production

The isolation of natural products like Angelicide from plant sources can be challenging and may not be sustainable for large-scale production due to factors such as geographical limitations, environmental impact, and variations in compound yield. nih.gov Synthetic biology offers promising avenues for the sustainable and cost-effective production of natural products and their derivatives. numberanalytics.comnumberanalytics.comnih.gov Engineering microorganisms, such as bacteria or yeast, with the necessary biosynthetic pathways could enable the efficient and scalable production of Angelicide. numberanalytics.comnih.gov Research in this area should focus on identifying and reconstituting the complete biosynthetic pathway of Angelicide, optimizing enzyme activity, and engineering microbial hosts for high-yield production. nih.govnih.gov Developing robust and efficient synthetic routes could reduce reliance on plant extraction and ensure a consistent supply of Angelicide for research and potential applications.

Development of Novel Research Tools and Methodologies

Advancing the study of Angelicide necessitates the development of novel research tools and methodologies. This includes improving analytical techniques for its detection and quantification in complex biological matrices and plant extracts. While techniques like gas chromatography-mass spectrometry (GC-MS) have been used for the analysis of compounds in Angelica sinensis, more specific and sensitive methods for Angelicide may be beneficial. researchgate.net Furthermore, the creation of probes or biosensors specific to Angelicide could aid in tracing its distribution, metabolism, and interaction with cellular components in real-time. nih.gov Developing in vitro and in vivo models that are particularly sensitive to the effects of Angelicide would also be valuable for efficacy and mechanism studies. researchgate.net Novel computational tools for predicting its activity, toxicity, and pharmacokinetic properties based on its chemical structure could also accelerate research. westlake.edu.cn

Collaborative Research Opportunities in Chemical Biology and Natural Products

Addressing the research gaps in Angelicide studies requires interdisciplinary collaboration, particularly in the fields of chemical biology and natural products research. lumblab.orgtiu.edu.iq Collaborations between chemists, biologists, pharmacologists, and engineers can facilitate the discovery of new biological activities, the elucidation of complex mechanisms, and the development of innovative production methods. lumblab.orgtiu.edu.iqillinois.edu Joint efforts in natural product discovery and synthesis can leverage expertise in isolating and characterizing compounds from natural sources and developing efficient synthetic routes. nih.govlumblab.org Chemical biology approaches can provide insights into the molecular interactions of Angelicide by using chemical tools to perturb and probe biological systems. lumblab.orgtiu.edu.iq Collaborative research can also help in overcoming challenges related to the complexity of natural product structures and the need for advanced techniques for their study. tiu.edu.iq

Q & A

Q. What are the standard analytical protocols for structural characterization of Angelicide in complex matrices?

To characterize Angelicide in complex mixtures (e.g., herbal extracts), researchers should employ ultra-performance liquid chromatography coupled with tandem ion mobility spectrometry and quadrupole time-of-flight mass spectrometry (UPLC-TWIMS-QTOF-MS). Key steps include:

- Collision Cross-Section (CCS) Analysis : Compare experimental CCS values with computational predictions (e.g., via the ALLCCS platform) to confirm conformational stability .

- MS/MS Fragmentation Patterns : Identify diagnostic ions (e.g., m/z 363 and 335) generated from side-chain cleavage and five-membered ring fragmentation .

- Retention Time (RT) Alignment : Cross-reference RT with known standards (e.g., tokinolide B, levistolide A) to resolve co-eluting isomers .

Table 1 : Reference CCS Values for Angelicide and Isomers

| Compound | Experimental CCS (Ų) | Predicted CCS (Ų) |

|---|---|---|

| Angelicide | 204.35 | 197.83 |

| Riligustilide | 204.61 | 197.83 |

| Tokinolide B | 203.47 | 196.91 |

Q. How can researchers ensure reproducibility in isolating and quantifying Angelicide?

- Experimental Design : Document all protocols in the main manuscript, including solvent systems, column specifications, and ionization parameters. Supplementary materials should detail batch-specific variations .

- Purity Validation : For new batches, provide nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data. For known compounds, cite literature methods for identity confirmation .

- Data Transparency : Publish raw chromatograms and spectra in open-access repositories to enable independent verification .

Q. What are the ethical considerations in designing studies involving Angelicide?

- Ethical Approval : Submit study protocols (including data collection forms and consent documents) to institutional review boards (IRBs) for approval .

- Data Sharing : Adhere to copyright laws when reproducing published spectra or computational models. Always acknowledge original data sources .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges between Angelicide and its structural isomers (e.g., riligustilide)?

- Diagnostic Fragment Ion Ratios : Use high-definition MSE (HDMSE) spectra to compare response intensities of m/z 363 and 335. Angelicide exhibits moderate intensity for these ions, distinct from tokinolide B (high) and levistolide A (low) .

- Molecular Networking : Apply cosine similarity analysis to MS/MS spectra to cluster isomers with shared fragmentation pathways. Nodes with cosine values >0.7 indicate structural homology .

- Drift Time Resolution : Optimize TWIMS parameters to separate conformational isomers with identical m/z but distinct CCS values .

Q. What methodologies validate computational CCS predictions for Angelicide against experimental data?

- Bland-Altman Analysis : Quantify bias between predicted (ALLCCS) and experimental CCS values. A mean difference >5% suggests recalibration of the computational model is needed .

- Cross-Platform Validation : Compare CCS values generated using different instruments (e.g., Agilent vs. Waters systems) to assess platform-specific variability .

Q. How should researchers address contradictions in reported bioactivity data for Angelicide?

- Meta-Analysis Framework : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity. Outliers may arise from differences in assay conditions (e.g., cell lines, solvent polarity) .

- Methodological Transparency : Disclose all experimental variables (e.g., purity thresholds, negative controls) to enable cross-study comparability .

Q. What strategies integrate multi-modal data (RT, CCS, MS/MS) for robust identification of Angelicide?

- Consensus Scoring : Assign confidence levels (e.g., Level 1: RT + CCS + MS/MS match; Level 2: CCS + MS/MS only) based on the number of corroborating parameters .

- Machine Learning : Train models on annotated datasets to predict Angelicide’s identity in untargeted metabolomics studies. Feature selection should prioritize m/z 117 and 173 as secondary ions .

Methodological Notes

- Data Contradictions : Always re-evaluate instrument calibration and sample preparation protocols before attributing discrepancies to biological variability .

- Computational Tools : Use open-source platforms (e.g., GNPS, METLIN) for spectral matching to avoid proprietary software biases .

- Ethical Reporting : Disclose conflicts of interest related to herbal extract suppliers or analytical instrument manufacturers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.